molecular formula C5H10N2O2S B11483993 (4-Hydroxythiolan-3-yl)urea

(4-Hydroxythiolan-3-yl)urea

Cat. No.: B11483993
M. Wt: 162.21 g/mol
InChI Key: PDTJSUVDOSWVJU-UHFFFAOYSA-N
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Description

(4-Hydroxythiolan-3-yl)urea is an organic compound with the molecular formula C5H10N2O2S It is a derivative of urea, featuring a thiolane ring substituted with a hydroxyl group at the fourth position and a urea moiety at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxythiolan-3-yl)urea typically involves the reaction of 4-hydroxythiolane with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . Another approach involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the corresponding urea .

Industrial Production Methods: Industrial production of this compound can be achieved through scalable and environmentally friendly methods. For instance, the use of water as a solvent and the avoidance of organic co-solvents make the process more sustainable . Additionally, the reaction conditions can be optimized to promote high yields and chemical purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxythiolan-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiolane derivatives.

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

(4-hydroxythiolan-3-yl)urea

InChI

InChI=1S/C5H10N2O2S/c6-5(9)7-3-1-10-2-4(3)8/h3-4,8H,1-2H2,(H3,6,7,9)

InChI Key

PDTJSUVDOSWVJU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1)O)NC(=O)N

Origin of Product

United States

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